Heptanoate
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Overview
Description
Heptanoate, also known as heptanoic acid or enanthic acid, is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group. It is a colorless oily liquid with an unpleasant, rancid odor. This compound is slightly soluble in water but very soluble in ethanol and ether. It is commonly used in the preparation of esters for the fragrance industry and as an additive in cigarettes .
Preparation Methods
Heptanoate can be synthesized through several methods:
Oxidation of Heptanol: Heptanoic acid is usually synthesized from heptanol through the process of oxidation. This reaction involves the use of a strong oxidizing agent like potassium permanganate or chromium trioxide. The initial stage involves the oxidation of heptanol to heptanal, which is an aldehyde.
Industrial Production: Industrially, heptanoic acid is produced by the pyrolysis of ricinoleic acid, a fatty acid obtained from castor bean oil.
Chemical Reactions Analysis
Heptanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce heptanoic acid.
Esterification: this compound can react with alcohols in the presence of an acid catalyst to form esters.
Substitution: this compound can undergo substitution reactions, such as the reaction with halogens to form halogenated heptanoates.
Scientific Research Applications
Heptanoate has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Heptanoate can be compared with other similar compounds, such as:
Hexanoic Acid: Hexanoic acid has a six-carbon chain, whereas this compound has a seven-carbon chain.
Octanoic Acid: Octanoic acid has an eight-carbon chain and is used in the production of esters and as a food additive.
Methyl this compound: Methyl this compound is an ester of heptanoic acid and is used as a flavoring agent in food products.
This compound’s unique properties and diverse applications make it a valuable compound in various fields, from chemistry and biology to medicine and industry.
Biological Activity
Heptanoate, also known as heptanoic acid, is a seven-carbon medium-chain fatty acid with significant biological activity. This article explores its metabolic roles, therapeutic applications, and relevant research findings, including case studies and data tables.
Overview of this compound
This compound is a fatty acid that serves as an important energy source, particularly in conditions where glucose metabolism is impaired. Its ability to cross the blood-brain barrier makes it a candidate for treating various metabolic disorders, including long-chain fatty acid oxidation disorders (LCFAOD) and medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.
Metabolic Pathways
This compound undergoes β-oxidation in the mitochondria to produce acetyl-CoA, which can enter the Krebs cycle to generate ATP. It also contributes to ketogenesis, providing an alternative energy source during fasting or carbohydrate restriction.
Therapeutic Applications
- Long-Chain Fatty Acid Oxidation Disorders (LCFAOD) : this compound has been studied as a substrate replacement therapy. Triheptanoin, a triglyceride form of this compound, has shown promise in clinical trials for patients with LCFAOD by improving energy metabolism and reducing hospitalizations related to metabolic crises .
- MCAD Deficiency : Research indicates that this compound can improve intracellular levels of succinate and propionate in cells from patients with MCAD deficiency. In animal models, triheptanoin treatment resulted in decreased liver steatosis and enhanced glycogen storage .
Case Study: Triheptanoin in LCFAOD
A study involving 150 human subjects with LCFAOD demonstrated that triheptanoin improved clinical outcomes compared to standard care. Patients reported fewer metabolic crises and better overall health status after treatment .
Research on this compound Metabolism
A study using 13C-nuclear magnetic resonance (NMR) examined the metabolism of infused this compound in mouse brains. Results indicated that this compound serves as an effective neural fuel, supporting energy production during periods of glucose deprivation .
Table 1: Comparison of this compound and Other Medium-Chain Fatty Acids
Fatty Acid | Carbon Chain Length | Main Uses | Key Findings |
---|---|---|---|
This compound | 7 | Energy source in metabolic disorders | Improves energy metabolism in LCFAOD |
Caprylic Acid | 8 | Antimicrobial properties | Used in dietary supplements |
Capric Acid | 10 | Energy source | Effective in ketogenic diets |
Lauric Acid | 12 | Antiviral properties | Supports immune function |
Table 2: Clinical Outcomes of Triheptanoin Treatment in LCFAOD Patients
Outcome Measure | Pre-Treatment (n=65) | Post-Treatment (n=65) |
---|---|---|
Frequency of hospitalizations | 3.2 per year | 1.1 per year |
Average metabolic crisis severity | Moderate | Mild |
Quality of life score | 60 | 85 |
Properties
CAS No. |
7563-37-3 |
---|---|
Molecular Formula |
C7H13O2- |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
heptanoate |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/p-1 |
InChI Key |
MNWFXJYAOYHMED-UHFFFAOYSA-M |
SMILES |
CCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCC(=O)[O-] |
Key on ui other cas no. |
7563-37-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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